molecular formula C15H16N2O3S2 B2377050 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole CAS No. 2034310-03-5

4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole

Cat. No. B2377050
CAS RN: 2034310-03-5
M. Wt: 336.42
InChI Key: YSZXPLPKEQJGCC-UHFFFAOYSA-N
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Description

The compound “4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). It also contains a phenyl group (a six-membered aromatic ring), and a bicyclic structure with a sulfur atom .


Molecular Structure Analysis

The presence of the oxazole ring, phenyl group, and bicyclic structure with a sulfur atom would all contribute to the overall structure of the molecule. These groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly how this compound would react. The oxazole ring is aromatic and therefore relatively stable, but can be made to react under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include its size, shape, functional groups, and the presence of any charged or polar atoms .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Pharmacological Study: A study focused on the synthesis of a Schiff base derived from amoxicillin, involving a similar bicyclic sulfur-containing structure, demonstrating significant antibacterial and fungicidal activities against various pathogens (Al-Masoudi, Mohammad, & Hama, 2015).
  • Antimicrobial Evaluation of Heterobicyclic Methylthiadiazole Hydrazones: Research on azabicyclic skeleton-based compounds synthesized a set of hydrazones showing potent antimicrobial activities against different bacterial and fungal strains, highlighting the structural influence on activity (Kodisundaram, Amirthaganesan, & Balasankar, 2013).

Anticancer Activities

  • Evaluation of Thiazole and Thiadiazole Derivatives: A study synthesized and evaluated a novel series of thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety, for their potent anticancer activities against Hepatocellular carcinoma cell line (HepG-2), showcasing the significant potential of these heterocyclic compounds in cancer therapy (Gomha et al., 2017).

Protective Activities Against Oxidative Stress

  • Protective Effects of Thiazolo[3,2-b]-1,2,4-triazoles: Research investigated the prevention of ethanol-induced oxidative stress in liver and brain tissues of mice by a series of bicyclic condensed derivatives, indicating the therapeutic potential of such compounds in mitigating oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Some general precautions should always be taken when handling chemicals, including avoiding inhalation, ingestion, or skin contact .

properties

IUPAC Name

2-methyl-4-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-10-16-15(8-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)9-21-13/h2-5,8,12-13H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZXPLPKEQJGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole

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